2-Furanethanamine, beta-methoxy-
Overview
Description
2-Furanethanamine, beta-methoxy-, also known as 2-Furanmethanamine, is a chemical compound with the molecular formula C7H11NO2 and a molecular weight of 141.17 g/mol . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of 2-Furanethanamine, beta-methoxy- consists of a furan ring attached to an ethanamine group with a methoxy group at the beta position . The exact 3D structure and conformation would require more detailed analysis.Physical And Chemical Properties Analysis
2-Furanethanamine, beta-methoxy- has a molecular weight of 141.17 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results .Scientific Research Applications
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Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds .
- Method : The process involves a switch from traditional resources such as crude oil to biomass. This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries .
- Results : The main purpose of the present article is to show the spectacular range of compounds that can be economically synthesized from biomass via FPCs .
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Functionalized β-lactams
- Field : Organic Chemistry
- Application : Functionalized β-lactams were synthesized by reaction of (E)-1-(furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine with ketenes .
- Method : The ketenes were generated in situ from chloro- and dichloroacetic acids and 3-(methoxyimino) butanoic acid .
- Results : (E)-1-(Furan-2-yl)-N-[(4-methoxyphenyl)methyl]methanimine underwent imine–imine rearrangement by the action of potassium hydride to give thermodynamically more stable (E)-N-[(furan-2-yl)-methyl]-1-(4-methoxyphenyl)methanimine .
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Bio-based Materials
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) have excellent applications in bio-based materials .
- Method : The process involves the synthesis of a wide range of compounds from biomass via FPCs .
- Results : The article discusses the types of reactions applicable to FPCs and a variety of methods for the synthesis of chiral furans .
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m-Aryloxy Phenols
- Field : Organic Chemistry
- Application : m-Aryloxy phenols have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
- Method : Many synthesis methods have been developed for m-aryloxy phenols, which allow for the preparation of complex m-aryloxy phenols with functional groups .
- Results : m-Aryloxy phenols are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
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Chiral Furans
- Field : Green Chemistry
- Application : Chiral furans can be synthesized from biomass via furan platform chemicals (FPCs) .
- Method : A simple and effective method for the synthesis of chiral furans takes advantage of the direct reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .
- Results : The product, methyl 5-(2′,3′,5′-tri-O-acetyl-β-D-ribofuranosyl)-2-furoate, was isolated in 60% yield and the β-anomer was the only product .
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Nucleophilic Substitution Pathway
- Field : Organic Chemistry
- Application : The employment of 2-MeTHF as a solvent promotes the nucleophilic substitution pathway of 1,2-diaryl-1,2-disodioethanes with 1,3-dichloropropane .
- Method : The process involves the use of 2-MeTHF as a solvent .
- Results : Significant differences were observed in the behavior of these organometals in 2-MeTHF and in cyclopentyl methyl ether (CPME) .
Safety And Hazards
properties
IUPAC Name |
2-(furan-2-yl)-2-methoxyethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-9-7(5-8)6-3-2-4-10-6/h2-4,7H,5,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNWRQLNLIRNVFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CN)C1=CC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanethanamine, beta-methoxy- |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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